2,3-butanedione trimer 2,3-butanedione trimer 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone, also known as 2, 3-butanedione trimer or diacetyl trimer, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 1'-(tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is primarily located in the cytoplasm. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone has a butter and roasted taste.
Brand Name: Vulcanchem
CAS No.: 18114-49-3
VCID: VC0099710
InChI: InChI=1S/C12H18O6/c1-7(13)9(3)6-12(15)11(5,16-9)17-10(4,18-12)8(2)14/h15H,6H2,1-5H3
SMILES: CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

2,3-butanedione trimer

CAS No.: 18114-49-3

Main Products

VCID: VC0099710

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

2,3-butanedione trimer - 18114-49-3

CAS No. 18114-49-3
Product Name 2,3-butanedione trimer
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name 1-(2-acetyl-6a-hydroxy-2,3a,5-trimethyl-6H-furo[2,3-d][1,3]dioxol-5-yl)ethanone
Standard InChI InChI=1S/C12H18O6/c1-7(13)9(3)6-12(15)11(5,16-9)17-10(4,18-12)8(2)14/h15H,6H2,1-5H3
Standard InChIKey TXTNKDRGVWKECN-UHFFFAOYSA-N
SMILES CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C
Canonical SMILES CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C
Physical Description Yellowish solid; Roasted buttery aroma
Description 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone, also known as 2, 3-butanedione trimer or diacetyl trimer, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 1'-(tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is primarily located in the cytoplasm. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone has a butter and roasted taste.
Solubility Sparingly soluble in water
Soluble (in ethanol)
Synonyms 2,3-butanedione trimer
2,3-diacetyl-3 alpha,5,6,6 alpha-tetrahydro-6 alpha-hydroxy-2,3 alpha,5-trimethylfuro(2,3-d)-1,3-dioxile
diacetyl trime
PubChem Compound 193527
Last Modified Nov 11 2021
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